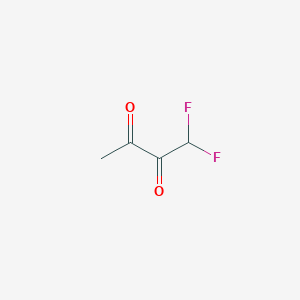
1,1-Difluoro-2,3-butanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Difluoro-2,3-butanedione is an organic compound with the molecular formula C₄H₄F₂O₂. It is a fluorinated derivative of butanedione, characterized by the presence of two fluorine atoms attached to the first carbon atom.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Difluoro-2,3-butanedione can be synthesized through several methods. One common approach involves the reaction of acetophenone with methyl-difluoroacetate. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the reaction conditions and minimize by-products .
化学反应分析
Types of Reactions
1,1-Difluoro-2,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
1,1-Difluoro-2,3-butanedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the production of specialty chemicals and materials with specific properties .
作用机制
The mechanism of action of 1,1-Difluoro-2,3-butanedione involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular functions .
相似化合物的比较
Similar Compounds
- 4,4-Difluoro-1-phenyl-1,3-butanedione
- 2,2-Difluoro-1-phenyl-1,3-butanedione
- 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-
Uniqueness
1,1-Difluoro-2,3-butanedione is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity and stability profiles, making it suitable for specialized applications .
属性
分子式 |
C4H4F2O2 |
|---|---|
分子量 |
122.07 g/mol |
IUPAC 名称 |
1,1-difluorobutane-2,3-dione |
InChI |
InChI=1S/C4H4F2O2/c1-2(7)3(8)4(5)6/h4H,1H3 |
InChI 键 |
QBQBXLXZQFSXLG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
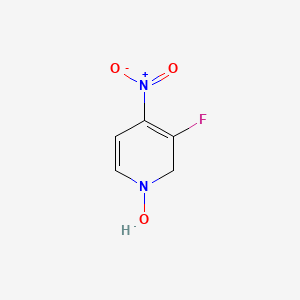
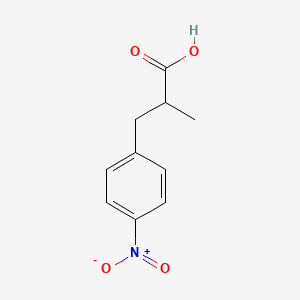
![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)
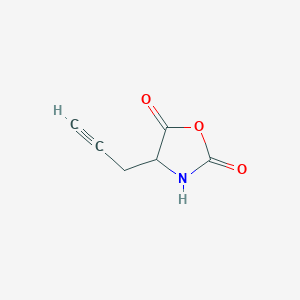
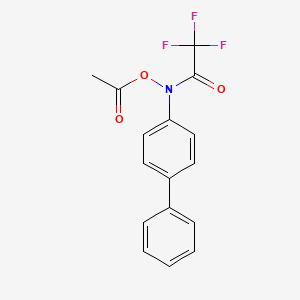
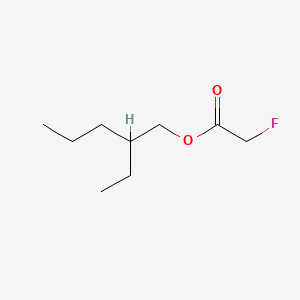
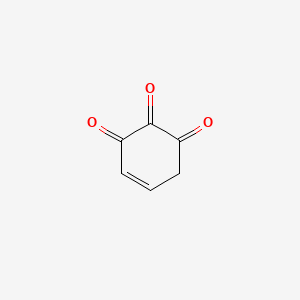
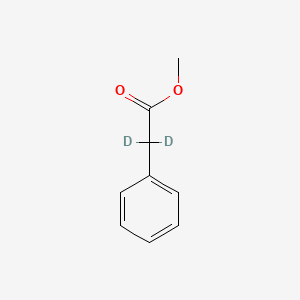
![Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13414333.png)
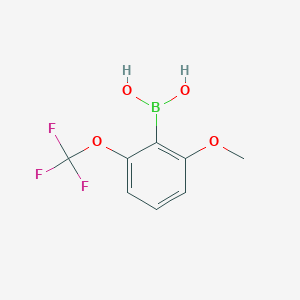
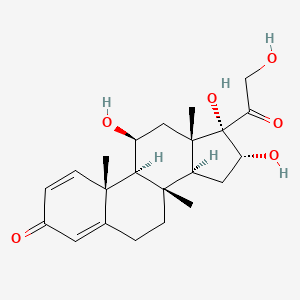
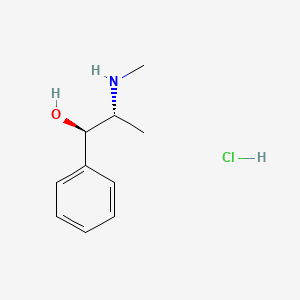
![Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B13414357.png)
